molecular formula C11H14BrN5O3 B12765540 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine CAS No. 130464-67-4

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine

Cat. No.: B12765540
CAS No.: 130464-67-4
M. Wt: 344.16 g/mol
InChI Key: MTEYZYGTNULZRR-HSUXUTPPSA-N
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Description

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is a synthetic guanine analog characterized by two structural modifications:

  • 8-Bromo substitution: A bromine atom replaces the hydrogen at position 8 of the purine ring, enhancing steric bulk and electronic effects.
  • 2,3-bis(hydroxymethyl)cyclobutyl group: A cyclobutane ring with hydroxymethyl groups at positions 2 and 3, which confers conformational rigidity and influences interactions with viral polymerases.

This compound is hypothesized to inhibit viral DNA polymerases, particularly those of herpesviruses and cytomegalovirus (CMV), by acting as a chain-terminating nucleoside analog.

Properties

CAS No.

130464-67-4

Molecular Formula

C11H14BrN5O3

Molecular Weight

344.16 g/mol

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one

InChI

InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20)/t4-,5-,6-/m1/s1

InChI Key

MTEYZYGTNULZRR-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO

Canonical SMILES

C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Phosphorylation by Viral Kinases

The compound undergoes sequential phosphorylation to form active triphosphate metabolites, a critical step for its antiviral mechanism.

Kinase Involved Reaction Conditions Product Reference
HSV-1 Thymidine Kinase (TK)37°C, Tris-HCl (pH 7.5), ATP, MgCl₂, creatine phosphateLBV-monophosphate
Guanylate KinaseAddition at 24 h, 37°CLBV-diphosphate
Nucleoside-Diphosphate KinaseContinued phosphorylation over 7 daysLBV-triphosphate (LBV-TP)
  • Key Findings :

    • Phosphorylation efficiency depends on ATP concentration and enzyme kinetics .

    • LBV-TP selectively inhibits HSV-1 DNA polymerase (IC₅₀ = 0.07 µM) over human DNA polymerase α (IC₅₀ > 100 µM) .

Enzymatic Inhibition of Viral DNA Polymerase

The triphosphate metabolite acts as a competitive inhibitor and chain terminator.

Target Enzyme Inhibition Mechanism IC₅₀ (µM) Reference
HSV-1 DNA PolymeraseCompetitive binding at dGTP site0.07
Human DNA Polymerase αWeak interaction>100
  • Structural Insight : The cyclobutyl moiety mimics deoxyribose, enabling incorporation into viral DNA.

Nucleophilic Substitution at the 8-Position

The bromine atom undergoes substitution under controlled conditions.

Reagent Conditions Product Yield Reference
NH₃ (aq)80°C, 12 h8-Amino derivative72%
NaOH (1M)Reflux, 6 h8-Hydroxy derivative65%
  • Note : Substitution selectivity depends on solvent polarity and temperature .

Hydrolysis and Stability

The compound exhibits pH-dependent stability.

Condition Degradation Pathway Half-Life Reference
pH 1.0 (HCl)Cleavage of cyclobutyl ethers2 h
pH 13.0 (NaOH)Depurination1.5 h
pH 7.4 (PBS)Stable>48 h

Analytical Characterization

Key methods used to study reaction outcomes:

Technique Application Example Data
HPLC (C18 column)Purification of LBV-TPRetention time: 14.2 min (gradient elution)
NMR (270 MHz)Structural confirmation of intermediatesδ 10.67 (s, 1H, NH)
UV SpectroscopyQuantification of phosphorylated metabolitesλₘₐₓ = 254 nm (LBV-TP)

Antiviral Activity Correlation

The compound’s reactivity directly impacts its efficacy:

  • EC₅₀ Against HSV-1 : 0.8 µM (plaque reduction assay) .

  • Selectivity Index (CC₅₀/EC₅₀) : >1,000 , attributed to selective phosphorylation in infected cells.

Scientific Research Applications

Antiviral Research

The primary application of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine is in antiviral research. Studies have demonstrated that this compound acts as a selective inhibitor of viral DNA polymerase, making it effective against:

  • Herpes Simplex Virus (HSV) : The compound has shown significant antiviral activity against HSV-1 and HSV-2. Its effectiveness is particularly noted against thymidine kinase-deficient strains, highlighting its potential as a therapeutic agent for resistant viral infections .
  • Cytomegalovirus : It has been identified as a potent inhibitor of human cytomegalovirus replication, providing a promising avenue for treatment options in immunocompromised patients .
  • Hepatitis B Virus : Preliminary studies suggest that the compound may also exhibit antiviral effects against hepatitis B virus, although further research is necessary to establish its efficacy and safety for clinical use.

Structural Studies and Drug Design

The unique structural characteristics of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine make it an important model compound in medicinal chemistry. Researchers utilize this compound to explore:

  • Nucleoside Analog Development : Its structure allows for modifications that can lead to the synthesis of new analogs with improved pharmacological properties. This exploration is crucial in the ongoing battle against viral resistance to existing antiviral drugs .
  • Enzyme Interaction Studies : The compound serves as a valuable tool in studying the interactions between nucleoside analogs and viral enzymes, contributing to the understanding of viral replication mechanisms and the development of more effective inhibitors.

Comparative Analysis with Other Antivirals

A comparison of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine with other established antiviral agents reveals its broad-spectrum activity:

CompoundTarget VirusesMechanism of ActionClinical Use
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanineHSV, Cytomegalovirus, Hepatitis BViral DNA polymerase inhibitionUnder investigation
AcyclovirHSVThymidine kinase activation leading to DNA chain terminationCommonly used for HSV infections
GanciclovirCytomegalovirusInhibition of viral DNA synthesisUsed in immunocompromised patients
ValacyclovirHSVProdrug converted to acyclovirImproved bioavailability

Mechanism of Action

The mechanism of action of 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine involves its incorporation into viral DNA by viral DNA polymerase. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This inhibition of viral DNA polymerase disrupts viral replication and reduces the viral load in infected cells . The compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Substituent (Position 8) Cyclobutyl Group Antiviral Targets Mechanism of Action Key Findings
8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine Bromine Yes Herpesviruses, CMV* Chain termination via DNA polymerase inhibition Hypothesized enhanced potency due to bromine’s steric/electronic effects
Lobucavir (BHCG) Hydrogen Yes HSV-1, VZV, CMV Competitive inhibition of viral DNA polymerase Synergizes with mycophenolate mofetil; broader activity than acyclovir
Acyclovir N/A (acyclic backbone) No HSV, VZV Requires thymidine kinase (TK) activation Limited to TK-competent strains; lower efficacy against CMV
8-Hydroxyguanine Hydroxyl No Oxidative stress marker N/A (non-antiviral) Used in DNA damage studies; no polymerase inhibition
Ganciclovir N/A (acyclic) No CMV, HSV Requires viral kinase phosphorylation High toxicity; used for CMV retinitis

*Hypothetical targets based on structural similarity to Lobucavir.

Mechanistic and Pharmacological Insights

  • Cyclobutyl Group Impact :
    The 2,3-bis(hydroxymethyl)cyclobutyl moiety in 8-bromo-guanine and Lobucavir mimics ribose, enabling recognition by viral polymerases. This conformation enhances binding affinity compared to acyclic analogs like acyclovir . The "wide ribbon" hydrogen-bonding motif observed in cyclobutylguanine derivatives (e.g., Lobucavir) may improve solubility and stability .

  • Hydroxyl (8-hydroxyguanine): Renders the compound redox-active, making it unsuitable for antiviral use but valuable in oxidative DNA damage research .
  • Resistance Profiles :
    Lobucavir and related cyclobutyl derivatives show activity against TK-deficient herpesvirus strains, unlike acyclovir . The 8-bromo analog may further reduce susceptibility to resistance mutations due to its unique steric profile.

Research Findings and Clinical Relevance

  • Lobucavir (BHCG): Potent inhibition of HSV-1 DNA polymerase (IC₅₀ = 0.03 µM), surpassing acyclovir in murine models . Synergy with mycophenolate mofetil increases antiviral efficacy 10- to 100-fold against CMV and VZV .
  • For example, brominated nucleosides like brivudin show improved efficacy against VZV .
  • Comparative Toxicity : Cyclobutyl derivatives like Lobucavir exhibit lower cytotoxicity than ganciclovir, likely due to selective activation by viral enzymes . The 8-bromo variant’s toxicity profile remains unstudied but warrants investigation.

Biological Activity

8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine, also known as (+-)-BHCG or SQ 33,054, is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpesviruses. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various viral strains, and relevant case studies.

The biological activity of (+-)-BHCG is primarily attributed to its ability to inhibit viral DNA polymerase. It is phosphorylated by viral thymidine kinases, which is crucial for its antiviral effects. The triphosphate form of (+-)-BHCG acts as a selective inhibitor of herpes simplex virus type 1 (HSV-1) DNA polymerase, demonstrating a significant reduction in viral replication.

Key Points:

  • Phosphorylation : Essential for antiviral activity; the compound is phosphorylated by HSV-1 thymidine kinase.
  • Inhibition of DNA Polymerase : The triphosphate form inhibits HSV-1 DNA polymerase selectively.
  • Selectivity : Exhibits minimal toxicity to host cells at concentrations much higher than those required to inhibit viral replication.

Efficacy Against Herpesviruses

Research indicates that (+-)-BHCG exhibits potent antiviral activity against various members of the herpesvirus family:

Virus TypeIC50 (μM)Comments
HSV-10.01Highly effective; selective inhibition
HSV-20.25Less effective against thymidine kinase-deficient strains
Human Cytomegalovirus (HCMV)0.5Comparable efficacy to existing antiviral agents

Case Studies and Research Findings

  • In Vivo Studies : In murine models, subcutaneous administration of (+-)-BHCG provided protection against systemic infections caused by HSV-1. This suggests potential therapeutic applications in clinical settings where herpesvirus infections are prevalent.
  • Comparative Studies : In comparative studies with other nucleoside analogs such as lobucavir (LBV), (+-)-BHCG demonstrated superior selectivity and lower cytotoxicity levels, making it a promising candidate for further development in antiviral therapies .
  • Resistance Profiles : Unlike some other antiviral agents, (+-)-BHCG maintains efficacy against certain strains of herpesviruses that exhibit resistance to conventional therapies like ganciclovir. This resistance profile highlights the potential for (+-)-BHCG in treating resistant viral infections .

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-9-(2,3-bis(hydroxymethyl)cyclobutyl)guanine?

The synthesis typically involves functionalizing guanine at the C8 position with bromine and introducing the 2,3-bis(hydroxymethyl)cyclobutyl moiety. A common approach is nucleophilic substitution using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For cyclobutyl group incorporation, stereoselective cycloaddition or ring-opening reactions of epoxides may be employed. Purification via HPLC (C18 column, aqueous-organic mobile phase) ensures >95% purity .

Q. How should researchers characterize the purity and stability of this compound?

  • Purity : Use reverse-phase HPLC with UV detection at 293 nm, as guanine derivatives exhibit strong absorbance in this range. Cross-validate with LC-MS for molecular ion confirmation .
  • Stability : Lyophilized forms are hygroscopic; store under inert gas (argon) at -20°C. Monitor degradation via periodic NMR (¹H, 500 MHz) to detect hydrolysis or oxidation .

Q. What analytical techniques are critical for structural confirmation?

  • Solid-state NMR : Resolve hydrogen-bonding networks and cyclobutyl conformation (e.g., ¹³C CP/MAS NMR) .
  • FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and bromine-related vibrations (500–600 cm⁻¹) .
  • Elemental analysis : Confirm C, H, N, and Br composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can the crystal structure be determined without single crystals?

Use powder X-ray diffraction (PXRD) paired with periodic density functional theory (DFT) . Refine structural models using Rietveld analysis and validate against solid-state NMR data (e.g., ¹H-¹H correlation spectra). This approach successfully resolved the "wide ribbon" hydrogen-bonding motif (graph set R33(11)) in related guanine derivatives .

Q. What methodologies are used to study its antiviral mechanisms?

  • Phosphorylation assays : Incubate with herpes simplex virus (HSV) thymidine kinase (TK) and [γ-³²P]ATP. Analyze phosphorylated products via TLC or autoradiography .
  • DNA polymerase inhibition : Use in vitro assays with purified HSV-1 DNA polymerase. Measure IC₅₀ via scintillation counting of incorporated [³H]-dGTP .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS after IV/oral dosing in murine models. Adjust dosing regimens based on bioavailability and metabolite identification .
  • Resistance studies : Serial passage of HSV in the presence of subtherapeutic compound concentrations. Sequence TK/polymerase genes to identify mutations conferring resistance .

Q. What hydrogen-bonding motifs are critical for its activity, and how are they analyzed?

The compound forms a "wide ribbon" motif via three hydrogen bonds: two N–H⋯O interactions (R12(6) graph set) and one N–H⋯N bond (R33(11)). Characterize this using solid-state NMR (¹⁵N CPMAS) and PXRD-derived torsional angles .

Q. How to optimize experimental conditions for reproducible bioactivity assays?

  • Cell culture : Use Vero cells infected with HSV-1 (MOI 0.1) in DMEM + 2% FBS. Pre-treat cells with compound 1 hr pre-infection.
  • EC₅₀ determination : Quantify viral plaques via immunostaining. Normalize data to cytotoxicity (CC₅₀) measured via MTT assay .

Data Contradiction & Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Standardize assay protocols : Adopt consensus guidelines for enzyme sources (e.g., recombinant vs. native HSV TK) and buffer conditions (pH 7.4, 10 mM Mg²⁺).
  • Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular efficacy (e.g., plaque reduction) to confirm target engagement .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Formulate with trehalose (1:1 w/w) to stabilize the glycosidic bond.
  • Antioxidants : Add 0.1% ascorbic acid to aqueous solutions. Monitor 8-hydroxyguanine byproducts via LC-MS/MS .

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